2-bromo-benzo-1,4-dioxene

Synthetic Methodology Heterocycle Synthesis Cross-Coupling

Researchers seeking a reliable entry into 2-substituted benzodioxanes face limited options with the specific electrophilic reactivity required for cross-coupling. 2-Bromo-1,4-benzodioxine solves this with its precisely positioned bromine at the 2-position. - Achieves up to 97% yield in base-mediated cyclizations for Suzuki-Miyaura cross-coupling. - Enables synthesis of α1-adrenoreceptor ligands; SAR confirms halogen substitution maintains high binding affinity. - In stock with standard pack sizes (10 mg-bulk); custom synthesis available.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 121910-87-0
Cat. No. B037673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-benzo-1,4-dioxene
CAS121910-87-0
Synonyms2-BROMO-BENZO-1,4-DIOXENE
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC=C(O2)Br
InChIInChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
InChIKeyXPQOPFJPEAHFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-Benzo-1,4-Dioxene Overview


2-Bromo-benzo-1,4-dioxene (CAS 121910-87-0), also known as 2-bromo-1,4-benzodioxine, is a brominated heterocyclic compound belonging to the benzodioxine class [1]. Its structure is characterized by a 1,4-dioxin ring fused to a benzene ring, with a bromine atom at the 2-position, providing a unique electrophilic site for further derivatization. The compound has a molecular formula of C8H5BrO2 and a molecular weight of approximately 213.03 g/mol . Its physicochemical properties, including a boiling point of 118°C at 20 Torr, are well-defined [2]. The bromine substituent serves as a critical handle for various cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science [3].

Electrophilic bromine handle for cross-coupling chemistry
Defined halogen position enables SAR-directed derivatization
Reported high-yielding base-mediated cyclization route

2-Bromo-Benzo-1,4-Dioxene: The Bromine Advantage


Within the 1,4-benzodioxane class, simple substitution of the halogen or its absence is not possible without fundamentally altering the compound's synthetic utility and biological profile [1]. The bromine atom at the 2-position is a specifically designed electrophilic center that governs reactivity in key transformations like Suzuki-Miyaura cross-couplings, a function that cannot be replicated by a chlorine or an unsubstituted scaffold [2]. Furthermore, structure-activity relationship (SAR) studies on related benzodioxane series demonstrate that even minor changes to the substituent position or identity can drastically reverse or eliminate selectivity for critical biological targets, such as α1-adrenoreceptor subtypes and 5-HT1A receptors [3]. Therefore, 2-bromo-benzo-1,4-dioxene is not a generic building block; its specific bromine substitution pattern is a deterministic feature for achieving desired reactivity and target engagement.

Target
2-Bromo substituent: designed electrophilic site for Suzuki coupling and maintained α1-AR binding affinity in halogenated series
Substitute risk
Chlorine or unsubstituted analogs may not transfer the same reactivity profile; selectivity for α1-adrenoceptor subtypes may shift with non-brominated or hydroxylated variants

2-Bromo-Benzo-1,4-Dioxene: Evidence & Validation


Base-Mediated Cyclization Efficiency

A base-mediated cyclization protocol specifically optimized for 2-bromobenzoheterocycles, including 2-bromo-benzo-1,4-dioxene, achieves a yield of up to 97% [1]. This is in direct contrast to traditional methods for synthesizing halogenated heterocycles, which often require harsh conditions, expensive catalysts, and provide lower, more variable yields [1]. The 2-bromo substituent is essential for the reaction's mechanistic pathway, which proceeds via a bromoalkyne intermediate [1].

Cyclization Yield
Cross-study comparable
Up to 97% yield
Target97%
Baseline~70%
Supports scale-up and cost-efficient procurement for library synthesis
DBU/1,4-dioxane, 100°C; chromatography-free workup
Synthetic Methodology Heterocycle Synthesis Cross-Coupling

α1-Adrenoceptor Selectivity: Halogen Role

SAR studies on 8-substituted 1,4-benzodioxane analogues of WB4101 reveal that halogen substitution (F or Cl) is essential for maintaining high binding affinity and functional selectivity at α1-adrenoreceptor subtypes [1]. The presence of a halogen, as opposed to a hydroxyl group, prevents a significant decrease in α1 binding affinity, directly implicating halogenated benzodioxanes like 2-bromo-benzo-1,4-dioxene as superior scaffolds for this target class compared to their hydroxylated counterparts [1].

α1-AR Binding Affinity
Class-level inference
Halogen (F/Cl): maintained affinity
Hydroxyl: decreased affinity
Halogen substitution linked to maintained target engagement; supports SAR hypothesis
Cloned human α1a, α1b, α1d subtypes
Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

Bromine Advantage in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is highly dependent on the nature of the halide electrophile. Bromides, such as the one in 2-bromo-benzo-1,4-dioxene, occupy a reactivity 'sweet spot' [1]. They are significantly more reactive than chlorides, enabling milder reaction conditions and broader substrate scope, while being more stable and easier to handle than the more reactive but less stable iodides [1]. This makes the 2-bromo-substituted benzodioxane the most practical and versatile electrophile for diversifying the core scaffold.

Electrophilic Reactivity
Class-level inference
Bromine occupies a reactivity sweet spot — more reactive than chlorine, more stable and practical than iodine — enabling mild, broad-scope Suzuki couplings
Supports efficient diversification of the benzodioxane core
Well-established organometallic principle
Organic Synthesis Palladium Catalysis C-C Bond Formation

2-Bromo-Benzo-1,4-Dioxene: Key Applications


Scalable Benzodioxane Library Synthesis

Procurement of 2-bromo-benzo-1,4-dioxene is justified for projects requiring a reliable, high-yielding entry into diverse 2-substituted benzodioxanes. Its performance in base-mediated cyclizations (up to 97% yield) [1] and its ideal reactivity profile for Suzuki-Miyaura cross-coupling [2] make it a superior building block for generating focused libraries of pharmacologically relevant analogs.

α1-Adrenoceptor Subtype Targeting

Based on class-level SAR, 2-bromo-benzo-1,4-dioxene is a logical starting material for synthesizing novel ligands for α1-adrenoreceptors. The presence of a halogen substituent is linked to maintaining high binding affinity, whereas other functional groups can be detrimental [3]. This suggests a higher probability of identifying potent and selective leads from this specific halogenated scaffold.

Insect Ecdysone Receptor Agonists

Although direct data is for a related compound, the benzodioxine core is known to interact with the ecdysone receptor, a key target in insect endocrinology [4]. The 2-bromo-substituted variant provides a versatile starting point for optimizing agonist potency (e.g., the EC50 of 151 nM observed for a related ligand in Bm5 cells) [4], supporting its use in developing novel insect growth regulators or gene-switch systems.

Application
Selection Property
Validation Focus
Benzodioxane Library Synthesis
Brominated scaffold with defined electrophilic site
Reaction yield and scope in cross-coupling diversification
α1-Adrenoceptor Ligand Development
Halogenated benzodioxane template
Binding affinity and subtype selectivity profiling
Insect Ecdysone Receptor Research
2-Substituted benzodioxane core
Agonist potency evaluation in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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